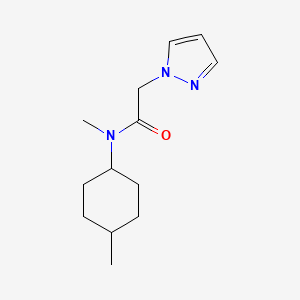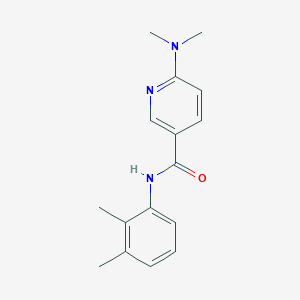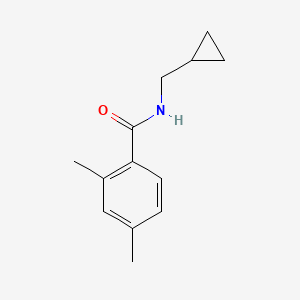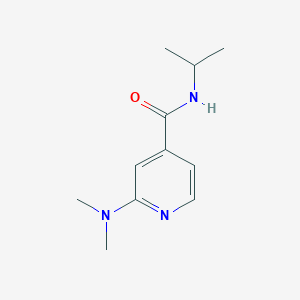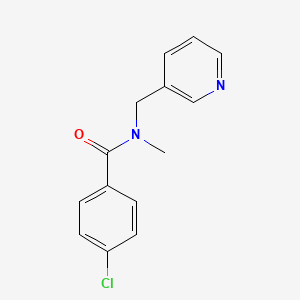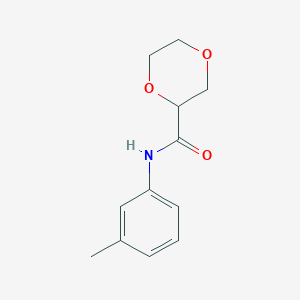
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MDX-1097 is a synthetic compound that belongs to the class of small molecule drugs. It has been developed as a potential therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has shown promising results in preclinical studies and has the potential to be developed into a clinically useful drug.
Mecanismo De Acción
MDX-1097 works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of various proteins that are important for cell growth and survival. By inhibiting Hsp90, MDX-1097 disrupts the function of these proteins, leading to cell death.
Biochemical and physiological effects:
MDX-1097 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in autoimmune disorders. MDX-1097 has also been shown to modulate the immune system and enhance the activity of immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MDX-1097 has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has also been shown to have low toxicity in preclinical studies. However, one of the limitations of MDX-1097 is that it has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
For the study of MDX-1097 include further investigation of its potential as a therapeutic agent and its safety and efficacy in clinical trials.
Métodos De Síntesis
MDX-1097 is synthesized through a multistep process that involves the reaction of 3-methylphenylamine with maleic anhydride to form a diacid. The diacid is then reacted with thionyl chloride to form an acid chloride, which is then reacted with 1,4-dioxane-2-amine to form MDX-1097.
Aplicaciones Científicas De Investigación
MDX-1097 has been studied extensively in various scientific research studies. It has shown potential as a therapeutic agent for various diseases, including cancer and autoimmune disorders. MDX-1097 has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been shown to modulate the immune system and reduce inflammation in autoimmune disorders.
Propiedades
IUPAC Name |
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-3-2-4-10(7-9)13-12(14)11-8-15-5-6-16-11/h2-4,7,11H,5-6,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMVWSDDFEGFSOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2COCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylphenyl)-1,4-dioxane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

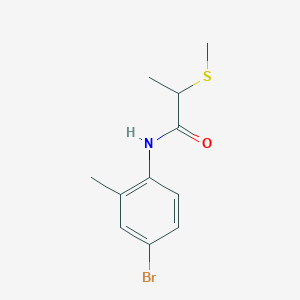
![N-[(2-bromophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7510959.png)
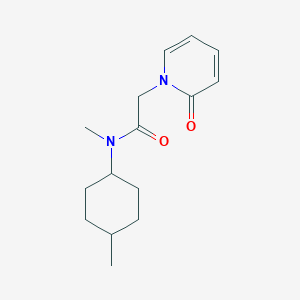
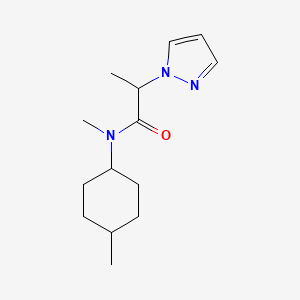
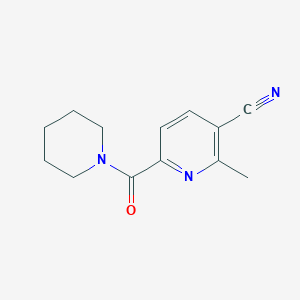
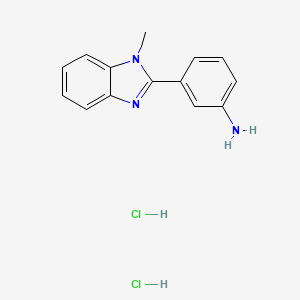
![N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
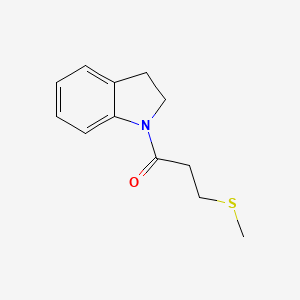
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)
